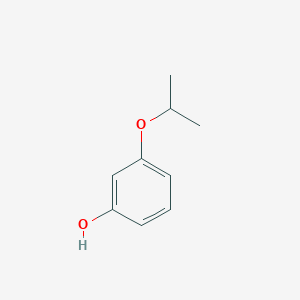

3-Isopropoxyphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMVGNWHSXIDKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284307 | |

| Record name | 3-(propan-2-yloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68792-12-1 | |

| Record name | 68792-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(propan-2-yloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Isopropoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-isopropoxyphenol. Due to a scarcity of direct experimental data for this specific compound, this document compiles computed data from reliable sources and presents experimental data for the closely related isomer, 2-isopropoxyphenol, for comparative purposes. Detailed experimental protocols for the determination of key physicochemical parameters for phenolic compounds are also provided to guide researchers in their own characterization efforts.

Introduction

This compound, a member of the phenol ether family, is an aromatic organic compound with the chemical formula C₉H₁₂O₂. Its structure consists of a benzene ring substituted with a hydroxyl group and an isopropoxy group at positions 1 and 3, respectively. The interplay of the electron-donating isopropoxy group and the weakly acidic phenolic hydroxyl group governs its chemical reactivity and physical properties. Understanding these properties is crucial for its potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Physicochemical Properties

The following table summarizes the available computed physicochemical data for this compound. For comparative purposes, experimental data for the isomeric 2-isopropoxyphenol is also included. It is critical to note that these values for this compound are predictions and should be confirmed by experimental analysis.

| Property | This compound (Computed) | 2-Isopropoxyphenol (Experimental) | Data Source |

| Molecular Formula | C₉H₁₂O₂ | C₉H₁₂O₂ | - |

| Molecular Weight | 152.19 g/mol [1] | 152.19 g/mol | [2] |

| Physical Description | - | Solid[2] | - |

| Melting Point | Not available | 206 - 207 °C[3] | - |

| Boiling Point | Not available | 100 - 102 °C[2][3] | - |

| Density | Not available | 1.0 ± 0.1 g/cm³[3] | - |

| Water Solubility | Sparingly soluble (predicted) | Soluble[3] | - |

| logP (Octanol-Water Partition Coefficient) | 2.4[1] | 2.09[2] | - |

| pKa (Acid Dissociation Constant) | Not available | Not available | - |

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of phenolic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

-

A small, powdered sample of the crystalline material is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4][5]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an automated melting point apparatus.

-

The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, near the expected melting point.[4]

-

The temperature at which the first drop of liquid appears (onset point) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.[4] A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination (Distillation and Thiele Tube Methods)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Thiele Tube):

-

A few milliliters of the liquid sample are placed in a small test tube.[6]

-

An inverted capillary tube (sealed at the top) is placed inside the test tube.[7]

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]

-

The Thiele tube is heated gently, causing the air trapped in the capillary tube to expand and escape as a stream of bubbles.[7]

-

The heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, diethyl ether) in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached, ensuring the solution is saturated.[8]

-

The mixture is allowed to stand to allow any undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any suspended particles.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation.[8][9]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology:

-

A precise amount of the phenolic compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile or ethanol, to a known concentration (e.g., 1 mM).[10][11]

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[12]

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[10][11]

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[13]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.

Methodology:

-

Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.[14]

-

A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

The two phases are combined in a flask and shaken vigorously for a set period to allow for the partitioning of the compound between the two immiscible layers until equilibrium is reached.[9][14]

-

The mixture is then centrifuged to ensure complete separation of the two phases.[14]

-

The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).[9]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[15]

Synthesis

A plausible synthetic route to this compound is via the Williamson ether synthesis, starting from resorcinol (1,3-dihydroxybenzene).

Proposed Synthesis of this compound: A likely method for the synthesis of this compound involves the mono-O-alkylation of resorcinol. A similar procedure has been described for the synthesis of o-isopropoxyphenol from catechol.

-

Reaction Setup: Resorcinol would be dissolved in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

-

Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), would be added to the solution to deprotonate one of the phenolic hydroxyl groups, forming a phenoxide ion. The use of a slight excess of resorcinol can help to minimize the formation of the dialkylated product.

-

Alkylation: An isopropylating agent, such as 2-bromopropane or isopropyl iodide, would then be added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the isopropyl halide in an Sₙ2 reaction to form the ether linkage.

-

Workup and Purification: After the reaction is complete, the mixture would be worked up by filtering off the inorganic salts and removing the solvent under reduced pressure. The crude product would then be purified, for example, by distillation under reduced pressure or by column chromatography, to isolate the desired this compound.

Logical Workflow Diagram

The following diagram illustrates a general workflow for the determination of the physicochemical properties of a compound like this compound.

Caption: General workflow for the synthesis, purification, and physicochemical characterization of this compound.

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound. While computed data provides valuable estimates, there is a clear need for experimental determination of its core properties to fully characterize this compound. The detailed protocols provided herein offer a solid foundation for researchers to undertake such studies. A comprehensive understanding of the physicochemical properties of this compound will be essential for unlocking its potential in synthetic chemistry and drug discovery.

References

- 1. This compound | C9H12O2 | CID 235373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Isopropoxyphenol | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. thinksrs.com [thinksrs.com]

- 5. One moment, please... [davjalandhar.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 15. acdlabs.com [acdlabs.com]

Spectral Analysis of 3-Isopropoxyphenol: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectral data for 3-isopropoxyphenol, a key intermediate in the synthesis of various organic compounds. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption bands based on the compound's functional groups. Detailed, generalized experimental protocols for obtaining such spectra are also provided for researchers in the fields of synthetic chemistry, pharmacology, and materials science.

Predicted Spectral Data for this compound

The following tables summarize the predicted spectral data for this compound. These values have been generated using computational models and should be considered as estimations.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | t | 1H | Ar-H |

| ~6.65 | d | 1H | Ar-H |

| ~6.55 | d | 1H | Ar-H |

| ~6.45 | s | 1H | Ar-H |

| ~5.50 | s (broad) | 1H | -OH |

| ~4.50 | sept | 1H | -CH(CH₃)₂ |

| ~1.30 | d | 6H | -CH(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| ~158.0 | Ar-C-O (ether) |

| ~156.0 | Ar-C-OH |

| ~130.0 | Ar-CH |

| ~108.0 | Ar-CH |

| ~107.0 | Ar-CH |

| ~102.0 | Ar-CH |

| ~70.0 | -C H(CH₃)₂ |

| ~22.0 | -CH(C H₃)₂ |

Table 3: Predicted and Expected Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 110 | High | [M - C₃H₆]⁺ |

| 95 | Medium | [M - C₃H₆ - CH₃]⁺ |

| 81 | Medium | [C₆H₅O]⁺ |

| 53 | Low | [C₄H₅]⁺ |

Table 4: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3600-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2940 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1150-1100 | Strong | C-O stretch (phenol) |

Experimental Protocols

The following are generalized protocols for obtaining spectral data for aromatic compounds like this compound. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample or measure 10-20 µL of the liquid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

For solid samples (KBr pellet method):

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

For liquid samples (neat):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean salt plates/ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks in the spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

Filter the solution if any particulate matter is present.

-

-

Instrument Setup and Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

-

For Electron Ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of this compound is expected to involve the loss of a propene molecule (C₃H₆) from the isopropyl group.

-

Visualizations

The following diagram illustrates the general workflow for the spectral analysis of a synthesized organic compound.

A Comprehensive Theoretical Analysis of 3-Isopropoxyphenol Using Density Functional Theory

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Phenolic compounds are a cornerstone in medicinal chemistry and materials science, valued for their antioxidant, antimicrobial, and versatile chemical properties. Understanding the electronic structure and molecular properties of substituted phenols at a quantum-mechanical level is paramount for the rational design of new drugs and functional materials. 3-Isopropoxyphenol, an aromatic compound featuring both a hydroxyl and an isopropoxy substituent on the benzene ring, presents an interesting case for theoretical investigation. The interplay between the electron-donating isopropoxy group and the hydroxyl group is expected to modulate the electronic properties and reactivity of the phenolic ring.

This technical guide outlines the application of Density Functional Theory (DFT) to elucidate the theoretical properties of this compound. DFT has proven to be a robust and cost-effective computational method for predicting a wide range of molecular properties with a high degree of accuracy.[1][2] This guide provides a detailed computational protocol, hypothetical data for key molecular properties, and visualizations of the computational workflow and conceptual relationships, serving as a blueprint for future theoretical and experimental research on this molecule.

Computational Methodology: A Detailed Protocol

The following protocol describes a standard and rigorous approach for the DFT-based analysis of this compound, synthesized from methodologies applied to similar phenolic compounds.[1][3]

2.1 Software and Computational Environment

All calculations would be performed using a high-performance computing cluster. The Gaussian 09 or a more recent program package would be the software of choice for carrying out the DFT calculations.[4] Visualization and analysis of the results would be conducted using GaussView or other compatible molecular visualization software.

2.2 Geometry Optimization

The initial molecular structure of this compound would be constructed using standard bond lengths and angles. A full geometry optimization would then be performed in the gas phase without any symmetry constraints. The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, which has demonstrated excellent performance for organic molecules, would be employed.[4] A Pople-style basis set, specifically 6-311++G(d,p), would be used to provide a good balance between accuracy and computational cost, with diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) for a more accurate description of bonding.[3][5][6]

2.3 Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation would be performed at the same B3LYP/6-311++G(d,p) level of theory.[3] The absence of imaginary frequencies in the output would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated harmonic frequencies are often systematically higher than experimental values; thus, a uniform scaling factor would be applied for better comparison with experimental infrared (IR) spectra.[1] The potential energy distribution (PED) analysis would be carried out to provide a detailed assignment of the vibrational modes.

2.4 Electronic Properties and Reactivity Descriptors

Based on the optimized geometry, a comprehensive analysis of the electronic properties would be conducted. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. From these, global reactivity descriptors such as the HOMO-LUMO energy gap, ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) would be derived.[7] The molecular electrostatic potential (MEP) would also be mapped onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.[3][8][9]

Predicted Theoretical Properties

The following tables summarize the hypothetical quantitative data for this compound, derived from the computational protocol described above. These values are based on established data for phenol and related substituted phenols.[1][4][5][10]

3.1 Optimized Molecular Geometry

The geometry of the benzene ring is expected to show minor distortions from a perfect hexagon due to the presence of the substituents.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.390 - 1.405 | |

| C-H (aromatic) | 1.080 - 1.085 | |

| C1-OH | 1.365 | |

| O-H | 0.965 | |

| C3-O (isopropoxy) | 1.370 | |

| O-CH (isopropoxy) | 1.430 | |

| CH-CH3 (isopropoxy) | 1.530 | |

| Bond Angles (°) | ||

| C-C-C (aromatic) | 119.0 - 121.0 | |

| C2-C1-O | 119.5 | |

| C1-O-H | 109.0 | |

| C2-C3-O (isopropoxy) | 118.0 | |

| C4-C3-O (isopropoxy) | 122.0 | |

| C3-O-CH (isopropoxy) | 118.5 | |

| O-CH-CH3 (isopropoxy) | 109.5 |

Table 1: Hypothetical optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

3.2 Vibrational Frequencies

The vibrational spectrum is expected to show characteristic bands for the hydroxyl, isopropoxy, and substituted benzene ring moieties.

| Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |

| ~3550 | O-H stretch | Stretching |

| ~3100 - 3000 | Aromatic C-H stretch | Stretching |

| ~2980 - 2870 | Aliphatic C-H stretch (isopropoxy) | Stretching |

| ~1600, ~1500, ~1450 | Aromatic C=C ring stretch | Stretching |

| ~1470 | CH₃ asymmetric bend (isopropoxy) | Bending |

| ~1380, ~1370 | CH₃ symmetric bend (isopropyl doublet) | Bending |

| ~1250 | Aromatic C-O stretch (hydroxyl) | Stretching |

| ~1220 | Aryl-O stretch (isopropoxy) | Stretching |

| ~1170 | In-plane O-H bend | Bending |

| ~1120 | O-CH stretch (isopropoxy) | Stretching |

| ~850 - 750 | Aromatic C-H out-of-plane bend | Bending |

| ~650 | Out-of-plane O-H bend | Bending |

Table 2: Hypothetical principal vibrational frequencies and their assignments for this compound.

3.3 Electronic and Reactivity Properties

The electron-donating nature of the isopropoxy group is expected to increase the HOMO energy and decrease the HOMO-LUMO gap compared to unsubstituted phenol.

| Property | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | -5.85 eV |

| LUMO Energy | ELUMO | - | -0.25 eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.60 eV |

| Ionization Potential | I | -EHOMO | 5.85 eV |

| Electron Affinity | A | -ELUMO | 0.25 eV |

| Chemical Hardness | η | (I - A) / 2 | 2.80 eV |

| Electronegativity | χ | (I + A) / 2 | 3.05 eV |

| Global Electrophilicity Index | ω | χ² / (2η) | 1.66 eV |

| Dipole Moment | µ | - | 2.10 Debye |

Table 3: Hypothetical global reactivity descriptors and electronic properties for this compound.

Visualization of Theoretical Analysis

Diagrams created using Graphviz provide a clear visual representation of the computational workflow and the conceptual relationships between the calculated properties.

Conclusion

This technical guide provides a robust theoretical framework for investigating the molecular properties of this compound using Density Functional Theory. Although direct computational data for this specific molecule is not yet published, the methodologies and illustrative results presented herein offer valuable insights for researchers, scientists, and drug development professionals. The hypothetical data suggests that the isopropoxy substitution at the meta position influences the electronic structure, leading to predictable changes in reactivity descriptors compared to phenol. The provided computational protocol serves as a detailed guide for future studies, and the visualizations offer a clear understanding of the workflow and the conceptual underpinnings of DFT-based reactivity analysis. Experimental validation of these theoretical predictions would be a valuable next step in fully characterizing the chemical and biological potential of this compound.

References

- 1. jetir.org [jetir.org]

- 2. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 3. ymerdigital.com [ymerdigital.com]

- 4. ijaemr.com [ijaemr.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phenol [applets.kcvs.ca]

3-Isopropoxyphenol: A Technical Guide to Its Properties, Synthesis, and Potential Industrial Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Isopropoxyphenol, an aromatic ether, presents a compelling case for exploration in various industrial applications. While not as extensively studied as its isomers, its chemical structure suggests significant potential as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a probable synthetic pathway, and delves into its prospective industrial uses based on the established applications of structurally analogous compounds. The document aims to serve as a foundational resource for researchers and developers interested in harnessing the potential of this versatile molecule.

Introduction

This compound (CAS No. 68792-12-1) is an organic compound featuring a phenol ring substituted with an isopropoxy group at the meta position.[1] Its structural isomers, 2-isopropoxyphenol and 4-isopropoxyphenol, have found utility as intermediates in the production of pesticides and other specialty chemicals.[2][3] Although direct industrial applications of this compound are not yet widely commercialized, its unique substitution pattern offers possibilities for the synthesis of novel compounds with specific biological activities and material properties. This guide synthesizes the available data on this compound and provides a forward-looking perspective on its potential industrial relevance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in industrial processes. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| IUPAC Name | 3-(propan-2-yloxy)phenol | [1] |

| CAS Number | 68792-12-1 | [1] |

| Calculated LogP | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

Table 1: Quantitative Physicochemical Data for this compound

Synthesis of this compound: A Proposed Experimental Protocol

An efficient synthesis of this compound can be envisioned through the Williamson ether synthesis, a robust and widely used method for preparing ethers. This protocol outlines a potential laboratory-scale synthesis starting from resorcinol.

Reaction Principle

The synthesis involves the mono-O-alkylation of resorcinol with an isopropyl halide in the presence of a weak base. The base deprotonates one of the phenolic hydroxyl groups, forming a phenoxide ion that then acts as a nucleophile, attacking the isopropyl halide to form the ether linkage. Careful control of stoichiometry is crucial to favor the formation of the mono-substituted product over the di-substituted byproduct.

Caption: Williamson Ether Synthesis of this compound.

Experimental Methodology

Materials:

-

Resorcinol

-

2-Bromopropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve resorcinol (1.0 equivalent) in anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Slowly add 2-bromopropane (1.05 equivalents) to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography on silica gel to yield pure this compound.

Potential Industrial Applications

The industrial potential of this compound can be inferred from the applications of its structural analogs.

Pharmaceutical Intermediate

Substituted phenols are crucial synthons in the pharmaceutical industry.[4] The presence of both a hydroxyl and an ether group makes this compound a versatile starting material for multi-step organic syntheses. A structurally related compound, 3-isopropoxy-5-methylphenol, is considered a potential precursor for beta-blockers such as bisoprolol.[4] The isopropoxy group can enhance the lipophilicity of a drug molecule, potentially improving its absorption and distribution characteristics, including penetration of the blood-brain barrier.[4]

Caption: Hypothetical pathway for pharmaceutical synthesis.

Agrochemical Intermediate

The agrochemical industry relies heavily on phenol derivatives for the synthesis of pesticides. 2-Isopropoxyphenol is a known intermediate in the production of the carbamate insecticide propoxur.[2][3] By analogy, this compound could serve as a building block for a new generation of agrochemicals. The reaction of the phenolic hydroxyl group with various isocyanates would lead to a library of novel carbamate compounds that could be screened for herbicidal, insecticidal, or fungicidal activity.

Antioxidant and Antimicrobial Agent

Phenolic compounds are inherently antioxidant due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals.[4] The electron-donating isopropoxy group at the meta position may further enhance this activity. This suggests potential applications for this compound as a stabilizer in polymers, fuels, and lubricants to prevent oxidative degradation.

Furthermore, many phenolic compounds exhibit antimicrobial properties.[4] It is plausible that this compound could demonstrate activity against various bacteria and fungi, making it a candidate for use in preservatives, disinfectants, and personal care products. Experimental validation of these potential bioactivities is a promising area for future research.

Conclusion

While the industrial applications of this compound are still in a nascent stage of exploration, its chemical properties and structural similarity to commercially significant compounds provide a strong rationale for its further investigation. As a versatile intermediate, it holds the potential to contribute to the development of new pharmaceuticals and agrochemicals. Its prospective antioxidant and antimicrobial properties also open doors to a wider range of applications. This technical guide serves as a call to action for the scientific and industrial communities to unlock the full potential of this promising molecule. Further research into scalable synthesis, derivatization, and biological activity screening is warranted to translate the potential of this compound into tangible industrial innovations.

References

- 1. This compound | C9H12O2 | CID 235373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:1243471-16-0 | 3-(Cyclopropylmethoxy)-5-isopropoxyphenol | Chemsrc [chemsrc.com]

- 3. 4-Isopropoxyphenol | C9H12O2 | CID 82001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 3-isopropoxy-5-methyl- (959112-22-2) for sale [vulcanchem.com]

CAS number and molecular structure of 3-isopropoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-isopropoxyphenol, a significant chemical intermediate. This document details its chemical identity, molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and a summary of its known biological and toxicological profile.

Chemical Identity and Molecular Structure

CAS Number: 68792-12-1[1]

Molecular Formula: C₉H₁₂O₂

IUPAC Name: 3-(propan-2-yloxy)phenol[1]

Synonyms: m-Isopropoxyphenol, 3-(1-Methylethoxy)phenol[1]

Molecular Structure:

-

SMILES: CC(C)OC1=CC=CC(=C1)O[1]

-

InChI: InChI=1S/C9H12O2/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,10H,1-2H3[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily computed estimates and should be used as a reference.

| Property | Value | Source |

| Molecular Weight | 152.19 g/mol | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 152.083729621 | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be achieved via a Williamson ether synthesis, a well-established method for preparing ethers. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the synthesis proceeds by the selective O-isopropylation of resorcinol (1,3-dihydroxybenzene). Due to the presence of two hydroxyl groups on resorcinol, careful control of reaction conditions is necessary to favor the formation of the mono-substituted product.

Experimental Protocol: Williamson Ether Synthesis of this compound from Resorcinol

This protocol is a generalized procedure based on the principles of Williamson ether synthesis and selective alkylation of resorcinol derivatives. Optimization may be required to achieve the desired yield and purity.

Materials:

-

Resorcinol

-

Isopropyl bromide (2-bromopropane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1.0 equivalent) in anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate one of the hydroxyl groups of resorcinol, forming the phenoxide nucleophile.

-

Alkylation: To the stirred suspension, add isopropyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with 1 M HCl to remove any unreacted resorcinol and excess base.

-

Subsequently, wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Synthesis Pathway Diagram

Caption: Williamson ether synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public spectral databases. However, based on the known spectra of its isomers and related phenolic compounds, the following characteristic peaks can be anticipated.

-

¹H NMR: Expected signals would include a doublet for the methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, and a series of multiplets for the aromatic protons, along with a singlet for the phenolic hydroxyl proton.

-

¹³C NMR: The spectrum would show distinct signals for the two types of methyl carbons, the methine carbon of the isopropyl group, and the aromatic carbons, including those bonded to the oxygen atoms.

-

IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the phenol (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and the alkyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a prominent C-O-C ether linkage stretch (around 1200-1250 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 152. A significant fragmentation pathway would be the loss of a propene molecule (C₃H₆) from the isopropyl group, leading to a base peak at m/z 110.

Biological Activity and Toxicology

There is limited specific information available regarding the biological activity and toxicity of this compound. As a substituted phenol, it is prudent to handle it with appropriate safety precautions, as phenols as a class can be skin and eye irritants and may have other toxicological effects.

It is important to note that the biological and toxicological properties of a molecule can be significantly influenced by its substitution pattern. Therefore, data from isomers such as 2-isopropoxyphenol or 4-isopropoxyphenol should not be directly extrapolated to this compound without experimental verification.

For any application in drug development or other biological research, a thorough toxicological evaluation would be required. This would typically involve in vitro cytotoxicity assays, genotoxicity assays, and in vivo studies to determine its acute and chronic toxicity, as well as its pharmacokinetic and pharmacodynamic profiles.

Conclusion

This compound is a valuable chemical intermediate with potential applications in various fields of chemical synthesis. This guide provides a foundational understanding of its chemical and physical properties, along with a detailed protocol for its synthesis. While specific experimental data on its spectroscopic characteristics and biological profile are limited, this document serves as a starting point for researchers and professionals working with this compound. Further experimental investigation is necessary to fully characterize its properties and potential applications.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 3-Isopropoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated stability and degradation pathways of 3-isopropoxyphenol based on the chemical properties of analogous compounds, particularly substituted phenols and aryl ethers. No direct experimental studies on the forced degradation of this compound were found in the public domain at the time of this writing. The information presented herein should be used as a guide for designing experimental studies to confirm the stability profile of this compound.

Introduction

This compound (CAS No. 68792-12-1) is a phenolic compound with an isopropoxy substituent at the meta-position of the benzene ring.[1] Understanding its chemical stability is crucial for its application in various fields, including pharmaceuticals and organic synthesis. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2] This guide outlines the predicted stability of this compound under various stress conditions and proposes potential degradation pathways based on established chemical principles and data from structurally related molecules.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| IUPAC Name | 3-(propan-2-yloxy)phenol | [1] |

| CAS Number | 68792-12-1 | [1] |

| Predicted LogP | 2.4 | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

Predicted Stability and Degradation Pathways

Forced degradation studies typically involve exposing the compound to stress conditions such as hydrolysis (acidic and basic), oxidation, heat, and light.[2] The predicted stability of this compound under these conditions is discussed below.

Hydrolytic Degradation

The this compound molecule contains an aryl ether linkage, which can be susceptible to cleavage under strong acidic conditions.[3][4][5]

-

Acidic Conditions: Under strong acidic conditions (e.g., refluxing in 0.1 M to 1 M HCl), the ether linkage is expected to undergo hydrolysis to yield resorcinol and isopropanol. The reaction is anticipated to proceed via protonation of the ether oxygen, followed by nucleophilic attack of water. The phenolic hydroxyl group is generally stable under these conditions.

-

Basic Conditions: In alkaline conditions (e.g., 0.1 M to 1 M NaOH), the aryl ether bond is generally stable. However, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion, which may increase the electron density of the aromatic ring and potentially influence its susceptibility to other degradation pathways if other stressors are present. Significant degradation under basic hydrolysis alone is not expected. Studies on the structurally related compound propofol (2,6-diisopropylphenol) showed some degradation under strong alkaline conditions (5N NaOH) after 24 hours.[6]

-

Neutral Conditions: In neutral aqueous solutions, this compound is expected to be stable.

Predicted Hydrolytic Degradation Products:

-

Resorcinol

-

Isopropanol

Caption: Predicted Acid-Catalyzed Hydrolysis of this compound.

Oxidative Degradation

Phenolic compounds are generally susceptible to oxidation.[6] The reaction with oxidizing agents like hydrogen peroxide can lead to the formation of various degradation products.

-

Mechanism: The oxidation of phenols can proceed via the formation of phenoxy radicals. The presence of the electron-donating isopropoxy and hydroxyl groups is expected to activate the aromatic ring, making it susceptible to oxidative attack.

-

Predicted Products: Oxidation is likely to introduce additional hydroxyl groups onto the aromatic ring, leading to the formation of substituted catechols or hydroquinones. Further oxidation can lead to ring-opening, forming smaller aliphatic carboxylic acids. Studies on propofol have shown that oxidation with 15% H₂O₂ leads to significant degradation and the formation of multiple degradation products.[6]

Predicted Oxidative Degradation Products:

-

Isopropoxy-hydroquinone isomers

-

Isopropoxy-catechol isomers

-

Ring-opened products (e.g., dicarboxylic acids)

Caption: Predicted Oxidative Degradation Pathways of this compound.

Thermal Degradation

The thermal stability of substituted phenols can be influenced by the nature of their substituents.

-

Solid State: When heated in the solid state, this compound may undergo decomposition at elevated temperatures. The degradation is likely to involve the cleavage of the isopropoxy group and potential polymerization or charring at very high temperatures. For propofol, heating at 100°C resulted in significant degradation.[6]

-

Solution: In solution, the thermal degradation may be influenced by the solvent. Inert solvents are less likely to participate in the degradation, while protic or reactive solvents could lead to different degradation products.

Predicted Thermal Degradation Products:

-

Resorcinol

-

Propene

-

Polymeric materials

Photodegradation

Exposure to UV or visible light can induce photochemical reactions in phenolic compounds.

-

Mechanism: Photodegradation can involve the formation of excited states and free radicals, leading to the cleavage of chemical bonds. The aromatic ring and the ether linkage are potential sites for photolytic reactions.

-

Predicted Products: Photodegradation may lead to the cleavage of the isopropoxy group, hydroxylation of the aromatic ring, or polymerization. However, some phenolic compounds, like propofol, have shown to be relatively stable under photolytic conditions.[7]

Predicted Photodegradation Products:

-

Resorcinol

-

Isopropanol

-

Hydroxylated derivatives

-

Polymeric materials

Summary of Predicted Degradation Products

Table 2 provides a summary of the potential degradation products of this compound under various stress conditions.

Table 2: Summary of Potential Degradation Products of this compound

| Stress Condition | Potential Degradation Products |

| Acidic Hydrolysis | Resorcinol, Isopropanol |

| Basic Hydrolysis | Expected to be stable |

| Oxidation | Isopropoxy-hydroquinone isomers, Isopropoxy-catechol isomers, Ring-opened products |

| Thermal Degradation | Resorcinol, Propene, Polymeric materials |

| Photodegradation | Resorcinol, Isopropanol, Hydroxylated derivatives, Polymeric materials |

Proposed Experimental Protocols for Forced Degradation Studies

The following are detailed experimental protocols that can be adapted for conducting forced degradation studies on this compound. A target degradation of 5-20% is generally recommended to obtain sufficient levels of degradation products for analysis without generating secondary or overly complex degradation profiles.[8]

General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

Acidic Hydrolysis

-

Procedure: To 1 mL of the this compound stock solution, add 1 mL of 1 M HCl.

-

Conditions: Heat the solution in a water bath at 60-80°C.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the samples with an equivalent amount of 1 M NaOH.

-

Analysis: Dilute the neutralized samples with the mobile phase and analyze by a stability-indicating HPLC method.

Basic Hydrolysis

-

Procedure: To 1 mL of the this compound stock solution, add 1 mL of 1 M NaOH.

-

Conditions: Keep the solution at room temperature or heat at 60-80°C if no degradation is observed.

-

Time Points: Withdraw aliquots at various time points.

-

Neutralization: Neutralize the samples with an equivalent amount of 1 M HCl.

-

Analysis: Dilute and analyze as described for acidic hydrolysis.

Oxidative Degradation

-

Procedure: To 1 mL of the this compound stock solution, add 1 mL of 3-30% hydrogen peroxide (H₂O₂).

-

Conditions: Store the solution at room temperature, protected from light.

-

Time Points: Withdraw aliquots at various time points.

-

Analysis: Dilute the samples with the mobile phase and analyze immediately.

Thermal Degradation

-

Solid State: Place a known amount of solid this compound in a controlled temperature oven at a temperature below its melting point (e.g., 60-80°C).

-

Solution State: Heat the stock solution of this compound at 60-80°C.

-

Time Points: Withdraw samples at various time points. For solid samples, dissolve a known weight in a suitable solvent before analysis.

-

Analysis: Analyze the samples by HPLC.

Photodegradation

-

Procedure: Expose the stock solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

-

Control: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

-

Time Points: Withdraw samples at various time points.

-

Analysis: Analyze the samples by HPLC.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.

High-Performance Liquid Chromatography (HPLC)

-

Technique: Reversed-phase HPLC with UV detection is the most common technique for stability-indicating assays of phenolic compounds.[9]

-

Column: A C18 column is generally suitable for the separation of this compound and its potential degradation products.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of compounds with a range of polarities.

-

Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., around 270-280 nm) should be employed. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Mass Spectrometry (MS)

-

Technique: LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful tool for the identification and structural elucidation of degradation products. It provides molecular weight and fragmentation information.

-

Ionization: Electrospray ionization (ESI) is a suitable ionization technique for phenolic compounds.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to obtain detailed structural information about the degradation products by analyzing their fragmentation patterns. The fragmentation of this compound in the mass spectrometer would likely involve the loss of a propene molecule from the isopropoxy group.

Visualization of Experimental Workflow

Caption: General workflow for forced degradation studies.

Conclusion

This technical guide provides a predictive overview of the stability and degradation pathways of this compound. Based on the chemistry of related phenolic compounds and aryl ethers, it is anticipated that this compound may be susceptible to degradation under strong acidic, oxidative, and thermal stress conditions. The primary degradation pathways are predicted to be the cleavage of the ether linkage and oxidation of the aromatic ring. The provided experimental protocols and analytical methodologies offer a robust framework for researchers to conduct comprehensive forced degradation studies and develop a validated stability-indicating method for this compound. It is imperative to conduct these experimental studies to confirm the predicted degradation behavior and ensure the quality, safety, and efficacy of any product containing this compound.

References

- 1. This compound | C9H12O2 | CID 235373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ejhp.bmj.com [ejhp.bmj.com]

- 7. researchgate.net [researchgate.net]

- 8. veeprho.com [veeprho.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-depth Technical Guide to 3-Isopropoxyphenol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 3-isopropoxyphenol, detailing its synthesis, chemical properties, and the landscape of its derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, offering detailed experimental protocols, structured data, and visualizations of key chemical processes.

Introduction

This compound is an aromatic organic compound, specifically an ether of resorcinol. Its structure, featuring an isopropoxy group on a phenol ring, makes it and its derivatives valuable intermediates in the synthesis of a range of more complex molecules, including pharmaceuticals and other biologically active compounds. The strategic placement of the isopropoxy and hydroxyl groups on the benzene ring allows for diverse chemical modifications, leading to a broad spectrum of derivatives with potential applications in various fields of research and development.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of this compound, resorcinol (1,3-dihydroxybenzene) is typically used as the starting material, which is selectively mono-alkylated using an isopropyl halide.

General Reaction Scheme

The overall chemical transformation can be represented as follows:

Caption: General workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Williamson ether synthesis methodologies.

Materials:

-

Resorcinol

-

2-Bromopropane (or 2-iodopropane)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (1.0 eq) in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will be a suspension.

-

Addition of Alkylating Agent: To the stirred suspension, add 2-bromopropane (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with 1 M HCl to remove any unreacted resorcinol and excess base.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.[1]

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Data not available in experimental sources |

| Melting Point | Data not available in experimental sources |

| Computed XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A multiplet or septet for the methine proton (-CH) of the isopropoxy group.

-

A doublet for the methyl protons (-CH₃) of the isopropoxy group.

-

Signals in the aromatic region corresponding to the protons on the benzene ring.

-

A broad singlet for the phenolic hydroxyl proton (-OH), which is exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the methine carbon of the isopropoxy group.

-

A signal for the methyl carbons of the isopropoxy group.

-

Signals in the aromatic region for the six carbons of the benzene ring, with distinct shifts for the carbons attached to the oxygen atoms.

IR (Infrared) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=C stretching vibrations in the aromatic region (around 1450-1600 cm⁻¹).

-

A strong C-O stretching vibration for the ether linkage.

Derivatives of this compound and Their Applications

The presence of a reactive hydroxyl group and an aromatic ring allows for the synthesis of a wide array of derivatives from this compound. These derivatives have potential applications in various fields, most notably in medicinal chemistry.

Pharmaceutical Intermediates

Derivatives of this compound can serve as key intermediates in the synthesis of complex pharmaceutical compounds. For instance, substituted phenoxypropanolamines, which can be synthesized from corresponding phenols, are a well-known class of beta-blockers used in the treatment of cardiovascular diseases.

Logical Workflow for Derivative Synthesis

The following diagram illustrates a logical workflow for the synthesis of a hypothetical pharmaceutical agent starting from this compound.

Caption: A logical workflow for the synthesis of a propanolamine derivative from this compound.

Experimental Protocol for a Representative Derivative Synthesis: 1-(3-Isopropoxyphenoxy)-2,3-epoxypropane

Materials:

-

This compound

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Water

-

Ethanol

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and ethanol.

-

Addition of Base: Add a solution of sodium hydroxide (1.1 eq) in water to the reaction mixture.

-

Addition of Epichlorohydrin: Add epichlorohydrin (1.2 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 8-12 hours.

-

Workup:

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain 1-(3-isopropoxyphenoxy)-2,3-epoxypropane.

-

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceutical agents. The Williamson ether synthesis provides a reliable route for its preparation from resorcinol. The presence of both a hydroxyl and an isopropoxy group on the aromatic ring offers multiple avenues for the creation of diverse derivatives. Further research into the synthesis and biological evaluation of these derivatives is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of the chemistry and applications of this compound and its derivatives.

References

In-Depth Technical Guide on the Safety and Handling of 3-Isopropoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-isopropoxyphenol, tailored for laboratory and drug development settings. The following sections detail the hazardous properties, safe handling procedures, emergency protocols, and relevant experimental methodologies.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is important to note that the GHS classification for this compound is not harmonized and may vary between suppliers. The information presented here is a composite from available safety data sheets for isopropoxyphenol isomers.

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.[1]

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Data not available for 3-isomer. 2-Isopropoxyphenol: 100-102 °C at 11 mmHg[2] |

| Flash Point | 87 °C (188.6 °F) - Closed Cup (for 2-Isopropoxyphenol)[2] |

| Solubility | Insoluble in water. |

| CAS Number | 68792-12-1 |

Safe Handling and Storage

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment must be worn when handling this compound.[3][4][5][6]

| PPE | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield.[3][4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.[3][4][5] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Engineering Controls

Work with this compound should be conducted in a well-ventilated laboratory. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2] Eyewash stations and safety showers must be readily accessible in the work area.[2]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe vapors or mists.[2]

-

Wash hands thoroughly after handling.[7]

-

Keep away from heat, sparks, and open flames.[2]

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.[2]

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[7]

Emergency Procedures

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[7][8] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician.[7][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a physician.[7][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician.[8] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]

-

Specific Hazards Arising from the Chemical: Combustible liquid. In a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.[7] Containers may explode when heated.[7]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Remove all sources of ignition.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[2]

Toxicological Information

Detailed toxicological data for this compound is limited. The information provided is largely based on the GHS classifications of its isomers and the parent compound, phenol.

Acute Toxicity:

Skin Corrosion/Irritation: Causes skin irritation.[8][9][10]

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[8][9][10]

Respiratory or Skin Sensitization: No data available.

Germ Cell Mutagenicity: No data available.

Carcinogenicity: No data available.

Reproductive Toxicity: No data available.

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[8][9][10]

Specific Target Organ Toxicity - Repeated Exposure: No data available.

Aspiration Hazard: No data available.

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for assessing the acute toxicity and irritation potential of chemicals like this compound. These protocols should be adapted and approved by the relevant institutional animal care and use committee (IACUC) or ethical review board before implementation.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Animal Selection: Use healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).

-

Housing and Fasting: House animals individually. Withhold food overnight before dosing.

-

Dose Preparation: Prepare the test substance in a suitable vehicle. The use of an aqueous solution is preferred, followed by a solution in oil (e.g., corn oil).

-

Dose Administration: Administer a single dose by gavage. The volume should generally not exceed 1 mL/100g of body weight.

-

Sighting Study: A preliminary sighting study is conducted with a single animal at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg) to determine the starting dose for the main study.

-

Main Study: Dose a group of animals (typically 5) with the starting dose.

-

Observations: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Selection: Use healthy, young adult albino rabbits.

-

Preparation of the Skin: About 24 hours before the test, clip the fur from the dorsal area of the trunk.

-

Application of Test Substance: Apply 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance to a small area (approximately 6 cm²) of the clipped skin. Cover the application site with a gauze patch and a semi-occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, remove the patch and wash the treated area. Observe and score the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal.

-

Classification: The substance is classified based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Selection: Use healthy, young adult albino rabbits.

-

Pre-examination: Examine both eyes of each animal before the test to ensure there are no pre-existing defects.

-

Application of Test Substance: Instill 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation. Score the reactions of the cornea, iris, and conjunctiva.

-

Washout: The eyes may be washed with saline 24 hours after instillation if the substance is considered to be an irritant.

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow for assessing and managing the risks associated with this compound.

Caption: Workflow for Hazard Assessment and Control of this compound.

Caption: Decision Tree for Experimental Toxicity Assessment of this compound.

Stability and Reactivity

-

Reactivity: Not expected to be reactive under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[7]

-

Possibility of Hazardous Reactions: Hazardous polymerization will not occur.[7]

-

Conditions to Avoid: Heat, flames, sparks, and incompatible materials.[7]

-

Incompatible Materials: Strong oxidizing agents, acid anhydrides, and acid chlorides.[7]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and carbon dioxide.[7]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended as a guide and is not exhaustive. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures based on the specific conditions of use. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C9H12O2 | CID 235373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]